
(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives It is characterized by the presence of a phenoxyphenyl group and a pyrrolidinyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for 4 hours. The reaction mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by silica-gel column chromatography using an ethyl acetate-petroleum ether gradient solvent system, yielding the target compound as a white solid with a yield of 91.4% .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenoxy and pyrrolidinyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Phenoxy acids.
Reduction: Phenoxyphenylmethanol.
Substitution: Various substituted phenoxyphenyl derivatives.
Applications De Recherche Scientifique
(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinyl group contributes to the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: A similar compound with a hydroxy and methoxy group on the phenyl ring.
1-Benzoylpyrrolidine: A compound with a benzoyl group attached to pyrrolidine.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a pyridine ring attached to a pyrrolidinyl group.
Uniqueness
(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both phenoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H17NO2/c19-17(18-11-4-5-12-18)14-7-6-10-16(13-14)20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |
Clé InChI |
SDDVNSIMLGEVBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
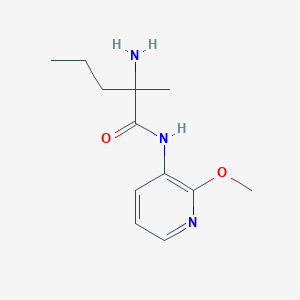
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
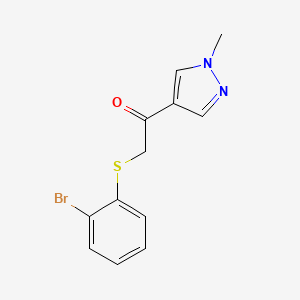
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
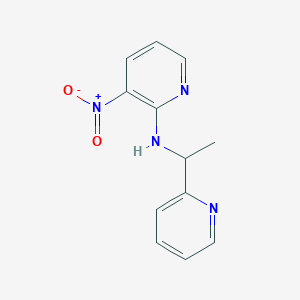
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
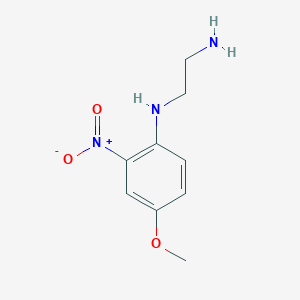
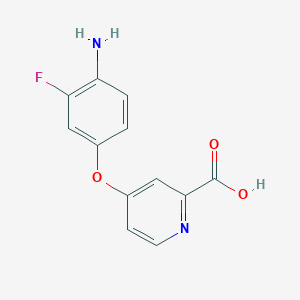
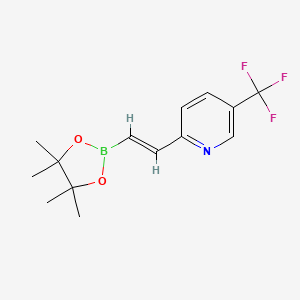
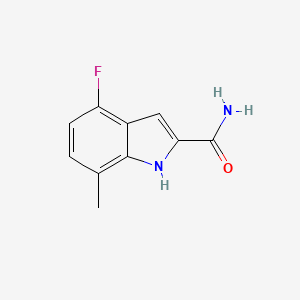
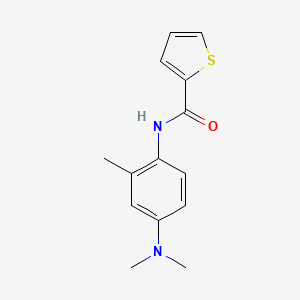

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
